1-Hydroxy-4-phenylcyclohexane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-hydroxy-4-phenylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-12(15)13(16)8-6-11(7-9-13)10-4-2-1-3-5-10/h1-5,11,16H,6-9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEIAAYLUZQYER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-4-phenylcyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with phenylmagnesium bromide, followed by oxidation and carboxylation steps. The reaction conditions often include the use of solvents like diethyl ether and reagents such as magnesium, bromobenzene, and carbon dioxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-4-phenylcyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-phenylcyclohexanone, while reduction of the carboxylic acid group can produce 1-hydroxy-4-phenylcyclohexanol .
Scientific Research Applications
1-Hydroxy-4-phenylcyclohexane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Hydroxy-4-phenylcyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The phenyl group can also participate in hydrophobic interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Position and Functional Group Variations
*Estimated based on structural analogs.
Electronic and Steric Effects
- Hydroxyl vs. Phenyl : The hydroxyl group at C1 enhances polarity and hydrogen-bonding capacity, while the phenyl group at C4 increases hydrophobicity and steric bulk. This contrasts with 4-phenylcyclohexene-1-carboxylic acid, where the double bond reduces ring flexibility .
- Methyl vs.
Physical and Chemical Properties
Acidity (pKa Values)
Data from cis/trans isomers of hydroxycyclohexane carboxylic acids ( ) suggest that hydroxyl positioning significantly impacts acidity:
| Isomer | pKa |
|---|---|
| cis-4-Hydroxycyclohexane-1-carboxylic acid | 4.815 |
| trans-4-Hydroxycyclohexane-1-carboxylic acid | 4.836 |
The target compound’s hydroxyl and carboxylic acid groups at C1 likely result in a lower pKa (<4) due to intramolecular hydrogen bonding or electronic effects from the phenyl group.
Solubility and Molecular Weight
- 4-Hydroxycyclohexane-1-carboxylic acid : Lower molecular weight (144.17) and lack of phenyl enhance hydrophilicity.
Data Tables
Table 1: Comparative Molecular Properties
Biological Activity
1-Hydroxy-4-phenylcyclohexane-1-carboxylic acid is a cyclohexane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a hydroxyl group and a carboxylic acid moiety, which may contribute to its interaction with biological targets. Understanding the biological activity of this compound is crucial for its application in drug development and therapeutic uses.
The synthesis of this compound can be achieved through various methods, including oxidation of cyclohexene or other cycloalkenes. Its chemical structure is characterized by the presence of a phenyl group attached to the cyclohexane ring, which plays a significant role in its biological activity.
Research indicates that this compound may interact with specific receptors and enzymes, influencing various biological pathways. For instance, studies have demonstrated that related compounds, such as 1-amino-4-phenylcyclohexane-1-carboxylic acid, exhibit selective agonist activity towards melanocortin receptors, particularly hMC4R. This selectivity suggests that structural modifications in the cyclohexane framework can significantly alter receptor affinity and activity .
Pharmacological Studies
- Agonist Selectivity : A study highlighted the importance of substituting specific amino acids in peptide analogs containing 1-amino-4-phenylcyclohexane-1-carboxylic acid (cis-Apc). These modifications resulted in potent agonists for hMC4R while showing minimal activity towards other melanocortin receptors (hMC1R, hMC3R, hMC5R) .
- Neurohypophyseal Hormones : Another investigation focused on the incorporation of cis-Apc into neurohypophyseal hormone analogs. The resulting compounds demonstrated enhanced binding affinity to the oxytocin receptor, showcasing significant antidiuretic and pressor activities. Notably, some analogs exhibited high potency as antiuterotonic agents, indicating potential therapeutic applications in conditions related to oxytocin signaling .
Case Studies
Research Findings
Recent studies have provided insights into the pharmacological profile of compounds related to this compound. The introduction of bulky side chains or modifications at specific positions has been shown to enhance receptor selectivity and potency. For example, the introduction of cis-Apc into peptide sequences has been linked to improved biological activity against target receptors .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 1-Hydroxy-4-phenylcyclohexane-1-carboxylic acid, and how do reaction conditions influence yield?
- Synthesis Methods :
- Friedel-Crafts Acylation : Cyclohexane derivatives can undergo acylation using phenylacetyl chloride in the presence of Lewis acid catalysts (e.g., AlCl₃) to introduce the phenyl group .
- Hydroxylation and Carboxylation : Post-functionalization via hydroxylation (using H₂O₂ or mCPBA) and carboxylation (e.g., CO₂ insertion under basic conditions) is critical for introducing the hydroxyl and carboxylic acid groups .
- Optimization : Temperature control (0–25°C), solvent selection (dry DMF or THF), and stoichiometric ratios of trifluoromethylating agents (if applicable) significantly impact yield and purity. For example, excessive base (e.g., NaH) may lead to side reactions like ring-opening .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- NMR Spectroscopy :
- ¹H NMR : Look for downfield shifts at δ 10–12 ppm (carboxylic acid proton) and δ 5–6 ppm (hydroxyl group, broad singlet). The phenyl group appears as a multiplet at δ 7.2–7.5 ppm .
- ¹³C NMR : The carboxylic carbon resonates at δ 170–175 ppm, while the quaternary carbon bearing hydroxyl and phenyl groups appears at δ 70–80 ppm .
Advanced Research Questions
Q. How does stereochemistry influence the compound’s reactivity and biological activity?
- Stereochemical Effects :
- Axial vs. Equatorial Hydroxyl : Axial hydroxyl groups increase steric hindrance, reducing nucleophilic attack on the carboxylic acid moiety. Equatorial positioning enhances hydrogen-bonding interactions in enzymatic binding pockets .
- Phenyl Group Orientation : The phenyl ring’s spatial arrangement (e.g., chair vs. boat cyclohexane conformation) affects π-π stacking in protein-ligand interactions, as shown in computational docking studies .
- Resolution Methods : Chiral HPLC or enzymatic resolution (using lipases) can separate enantiomers for activity assays .
Q. What mechanistic insights explain contradictory reports on this compound’s enzyme inhibition efficacy?
- Contradictory Data : Discrepancies in IC₅₀ values (e.g., 10 μM vs. 100 μM in kinase assays) may arise from:
- pH-Dependent Ionization : The carboxylic acid group’s pKa (~4.5) affects binding affinity in assays conducted at varying pH levels .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize the deprotonated carboxylate form, enhancing electrostatic interactions with cationic enzyme active sites .
- Validation : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics under standardized conditions .
Q. How can computational modeling predict the compound’s metabolic stability and toxicity?
- ADMET Predictions :
- Lipophilicity (LogP) : Calculated values (e.g., LogP = 2.1) indicate moderate blood-brain barrier permeability but potential hepatic clearance issues .
- CYP450 Interactions : Density functional theory (DFT) simulations identify electrophilic sites (e.g., hydroxyl oxygen) prone to cytochrome P450-mediated oxidation .
- Mitigation Strategies : Introduce electron-withdrawing groups (e.g., fluorine) to reduce metabolic degradation .
Methodological Challenges
Q. What strategies resolve low yields in large-scale synthesis?
- Byproduct Analysis : GC-MS or LC-MS can detect intermediates like cyclohexene derivatives formed via dehydration during carboxylation .
- Process Optimization : Switch from batch to flow chemistry for improved heat transfer and reduced side reactions .
Q. How to address discrepancies in reported biological activity across cell lines?
- Cell Line-Specific Factors :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
